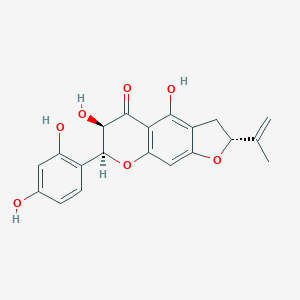
Shuterone B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Shuterone B is a natural compound that is found in the roots of the plant Paeonia lactiflora. It has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and cardiovascular disorders.
作用机制
The exact mechanism of action of Shuterone B is not fully understood. However, studies have suggested that it exerts its therapeutic effects through various pathways, including the inhibition of inflammatory mediators, the induction of apoptosis in cancer cells, and the modulation of oxidative stress.
生化和生理效应
Shuterone B has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Furthermore, it has been shown to modulate oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
One advantage of using Shuterone B in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. In addition, its availability in large quantities makes it a cost-effective option for research. However, one limitation is the lack of standardization in the extraction and purification methods, which can lead to variations in the quality and quantity of the extracted compound.
未来方向
There are several future directions for research on Shuterone B. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating diabetes by modulating insulin sensitivity. Furthermore, research can be conducted to standardize the extraction and purification methods to ensure the consistency and quality of the extracted compound.
Conclusion:
Shuterone B is a natural compound found in the roots of Paeonia lactiflora that has potential therapeutic properties in various diseases. Its anti-inflammatory, anti-cancer, and anti-oxidant effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to standardize the extraction and purification methods.
合成方法
Shuterone B is extracted from the roots of Paeonia lactiflora using various methods, including steam distillation, Soxhlet extraction, and supercritical fluid extraction. The extracted compound is then purified using chromatography techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC).
科学研究应用
Shuterone B has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, it has been investigated for its potential use in treating cardiovascular disorders, neurodegenerative diseases, and diabetes.
属性
CAS 编号 |
105454-03-3 |
|---|---|
产品名称 |
Shuterone B |
分子式 |
C20H18O7 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
(2R,6R,7S)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H18O7/c1-8(2)13-6-11-14(26-13)7-15-16(17(11)23)18(24)19(25)20(27-15)10-4-3-9(21)5-12(10)22/h3-5,7,13,19-23,25H,1,6H2,2H3/t13-,19+,20+/m1/s1 |
InChI 键 |
YCKRFEBXJFABIS-CWVNLOTRSA-N |
手性 SMILES |
CC(=C)[C@H]1CC2=C(C3=C(C=C2O1)O[C@H]([C@H](C3=O)O)C4=C(C=C(C=C4)O)O)O |
SMILES |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |
规范 SMILES |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



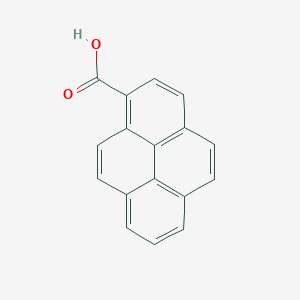

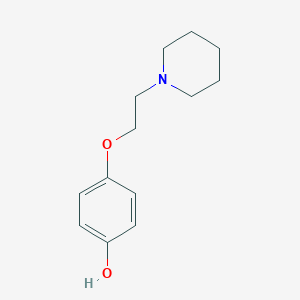
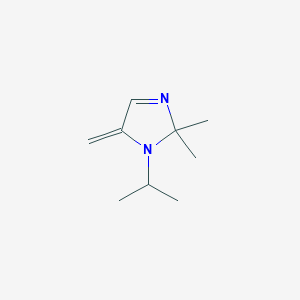
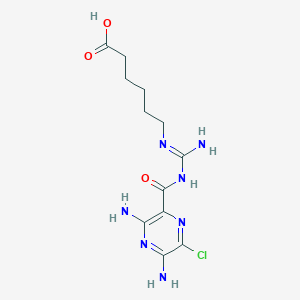

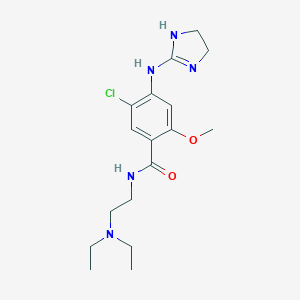
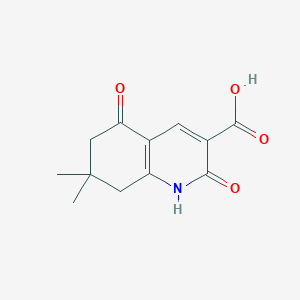


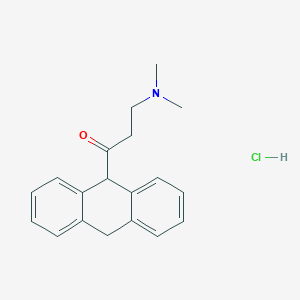

![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)
